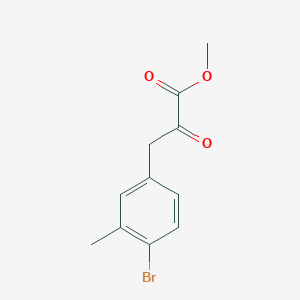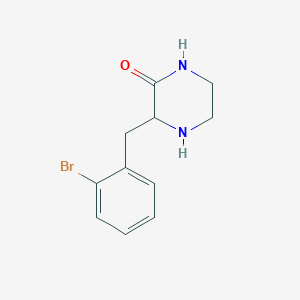
5,8-Dibromoquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromoquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine atoms at positions 5 and 8 on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinolin-2-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using molecular bromine in the presence of solvents like ethanol. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibromoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties.
Applications De Recherche Scientifique
5,8-Dibromoquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 5,8-Dibromoquinolin-2-amine involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of bromine atoms may enhance the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar reactivity.
8-Aminoquinoline: A related compound with different substitution patterns and biological activities.
Quinoxalines: Isomerically related compounds with valuable applications in organic synthesis.
Uniqueness
5,8-Dibromoquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 5 and 8 enhances its reactivity and potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H6Br2N2 |
|---|---|
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
5,8-dibromoquinolin-2-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) |
Clé InChI |
ZIOZQVPNPSPIRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C(C=CC(=C21)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)

![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)

![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)


![Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13678987.png)

![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
